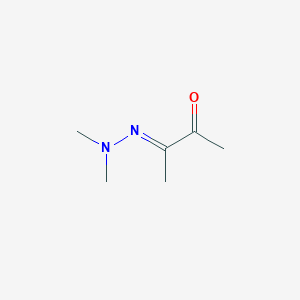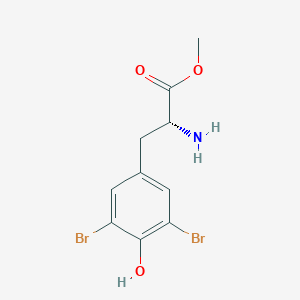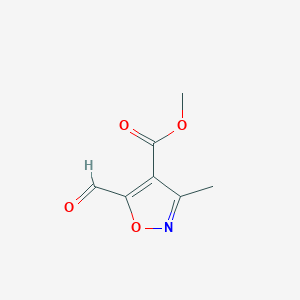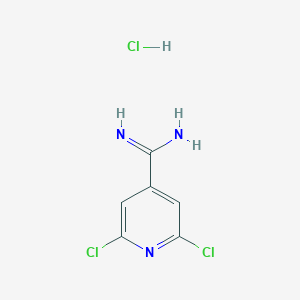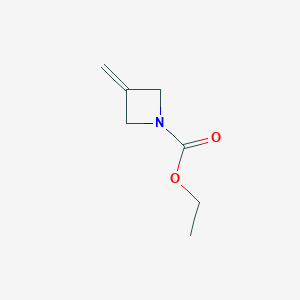
3-Methyleneazetidine-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyleneazetidine-1-carboxylic acid ethyl ester is a chemical compound that has been widely studied in the field of medicinal chemistry. It is also known as MAE and is a derivative of azetidine. MAE has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
作用机制
The mechanism of action of MAE is not fully understood. However, it has been proposed that MAE exerts its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. MAE has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. These mechanisms may contribute to the anticancer, anti-inflammatory, and neuroprotective effects of MAE.
生化和生理效应
MAE has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MAE has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, MAE has been found to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway. These effects suggest that MAE may have therapeutic potential for the treatment of cancer, inflammation, and neurological disorders.
实验室实验的优点和局限性
MAE has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. MAE has also been extensively studied in the literature, and its biological activity has been well characterized. However, there are also some limitations to the use of MAE in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MAE is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of MAE. One potential direction is to investigate the use of MAE in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore the use of MAE as a tool for studying the mechanisms of disease. Additionally, further research is needed to fully understand the mechanism of action of MAE and to optimize its pharmacological properties for use in the clinic. Overall, the study of MAE has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
合成方法
The synthesis of 3-Methyleneazetidine-1-carboxylic acid ethyl ester involves the reaction of ethyl 3-oxobutanoate with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, resulting in the formation of MAE. The yield of this reaction can be improved by using a chiral catalyst. The synthesis of MAE has been extensively studied in the literature, and various modifications to the reaction conditions have been proposed to improve the yield and selectivity of the reaction.
科学研究应用
MAE has been found to have potential applications in the treatment of various diseases. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. MAE has also been found to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, MAE has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that MAE may be a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
属性
CAS 编号 |
191282-73-2 |
|---|---|
产品名称 |
3-Methyleneazetidine-1-carboxylic acid ethyl ester |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC 名称 |
ethyl 3-methylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)8-4-6(2)5-8/h2-5H2,1H3 |
InChI 键 |
SWNKIWSORIDKBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=C)C1 |
规范 SMILES |
CCOC(=O)N1CC(=C)C1 |
同义词 |
1-Azetidinecarboxylicacid,3-methylene-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



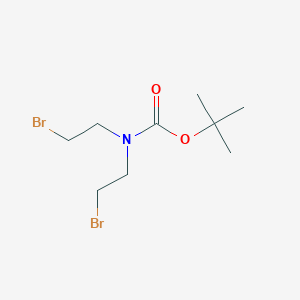
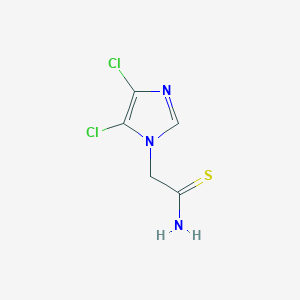
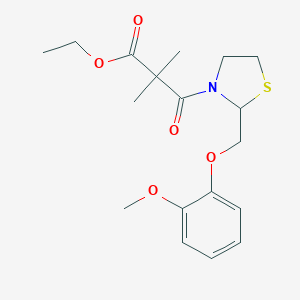
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
